molecular formula C14H9NO5 B6397060 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261946-62-6

3-(4-Formylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6397060
CAS RN: 1261946-62-6
M. Wt: 271.22 g/mol
InChI Key: GBSQVCDOJHMVSI-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-5-nitrobenzoic acid (3-FP-5-NBA) is an important organic compound used in a wide range of scientific research applications. It is a derivative of benzoic acid and has a molecular formula of C11H7NO4. It is a white crystalline solid at room temperature that is insoluble in water, but soluble in organic solvents. 3-FP-5-NBA is a common reagent used in the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-hydroxy-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid. It has also been used as a reactant in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen. Additionally, it has been used in the synthesis of polymers, such as polyimides and polyurethanes.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% is not yet fully understood. It is believed that the nitro group in 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% can act as an electron-withdrawing group, leading to increased reactivity of the molecule. Additionally, the formyl group may act as an electron-donating group, leading to increased stability of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% are not yet fully understood. However, it has been shown to have some antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. Additionally, it has been shown to have some anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its low cost and availability, its high reactivity, and its relatively low toxicity. The main limitation of using 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in pharmaceuticals and polymers. Additionally, further research into its solubility in aqueous solutions could lead to new ways to use 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. Finally, further research into its synthesis method could lead to improved yields and reaction times.

Synthesis Methods

3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% can be synthesized from 4-formylphenol and nitrobenzene. The reaction involves the condensation of 4-formylphenol with nitrobenzene in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The product is then isolated from the reaction mixture by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

3-(4-formylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSQVCDOJHMVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688923
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-62-6
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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